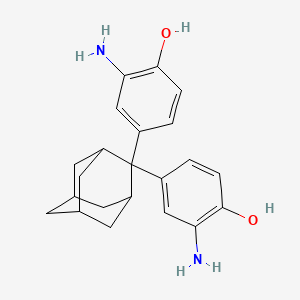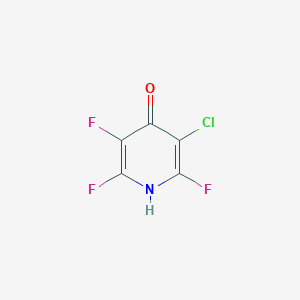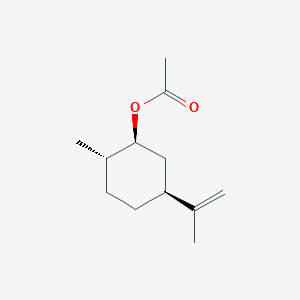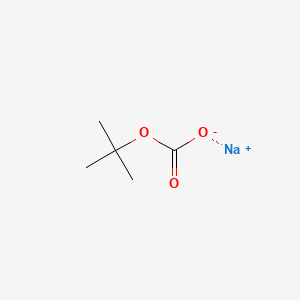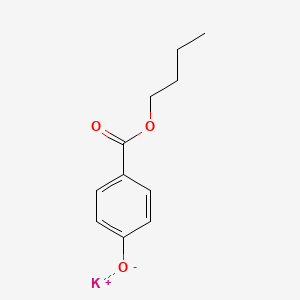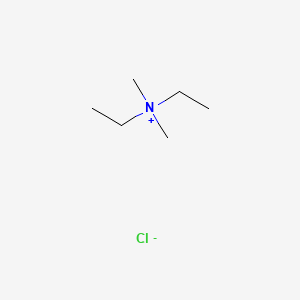
dimethyldiethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dimethyldiethylammonium chloride is a quaternary ammonium compound. It is known for its surfactant properties and is commonly used in various industrial and research applications. The compound is characterized by its ability to form micelles and its effectiveness in disrupting lipid bilayers, making it useful in both biological and chemical contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyldiethylammonium chloride typically involves the quaternization of N,N-dimethylethanamine with ethyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed in a solvent such as acetonitrile or ethanol. The reaction proceeds as follows:
N,N-dimethylethanamine+ethyl chloride→Ethanaminium, N-ethyl-N,N-dimethyl-, chloride
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent product quality and yield. The reaction is typically conducted at elevated temperatures and pressures to accelerate the reaction rate. The product is then purified through crystallization or distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
dimethyldiethylammonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.
Oxidation Reactions: The compound can be oxidized to form N-oxide derivatives.
Reduction Reactions: Reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of silver salts (e.g., silver nitrate) to facilitate the exchange of the chloride ion.
Oxidation Reactions: Often carried out using oxidizing agents such as hydrogen peroxide or peracids.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Yield corresponding quaternary ammonium salts with different anions.
Oxidation Reactions: Produce N-oxide derivatives.
Reduction Reactions: Result in secondary or tertiary amines.
Scientific Research Applications
dimethyldiethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis protocols to disrupt cell membranes and release intracellular contents.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents and disinfectants due to its surfactant properties.
Mechanism of Action
The mechanism of action of dimethyldiethylammonium chloride primarily involves its interaction with lipid bilayers. The compound inserts itself into the lipid bilayer, disrupting the membrane structure and increasing permeability. This action is facilitated by the hydrophobic and hydrophilic regions of the molecule, which allow it to interact with both the lipid and aqueous phases.
Comparison with Similar Compounds
Similar Compounds
- Tetramethylammonium chloride
- Tetraethylammonium chloride
- N,N-Dimethylethanolamine chloride
Comparison
dimethyldiethylammonium chloride is unique in its balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant. Compared to tetramethylammonium chloride, it has a longer alkyl chain, which enhances its ability to disrupt lipid bilayers. Tetraethylammonium chloride, on the other hand, has bulkier substituents, which can hinder its interaction with lipid membranes.
Properties
CAS No. |
29508-45-0 |
|---|---|
Molecular Formula |
C6H16ClN |
Molecular Weight |
137.65 g/mol |
IUPAC Name |
diethyl(dimethyl)azanium;chloride |
InChI |
InChI=1S/C6H16N.ClH/c1-5-7(3,4)6-2;/h5-6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
MLGFKQNIGKTEEV-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(C)CC.[Cl-] |
Canonical SMILES |
CC[N+](C)(C)CC.[Cl-] |
Key on ui other cas no. |
29508-45-0 |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


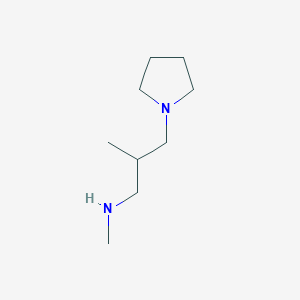
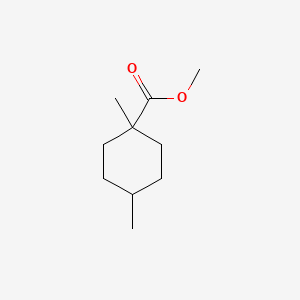
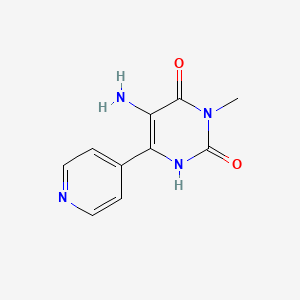
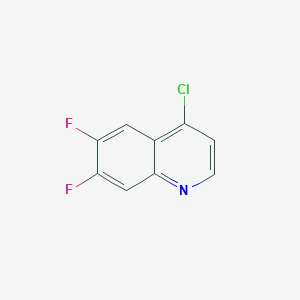
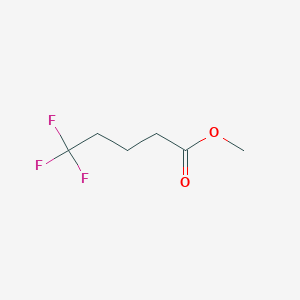

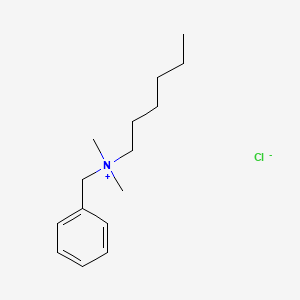
![[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine](/img/structure/B1630005.png)
![[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)-](/img/structure/B1630006.png)
